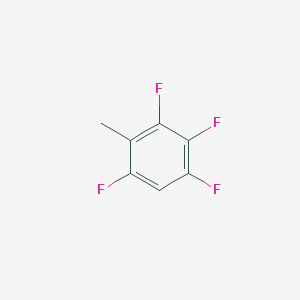

2,3,4,6-Tetrafluorotoluene

Vue d'ensemble

Description

2,3,4,6-Tetrafluorotoluene is an organic compound with the molecular formula C₇H₄F₄. It is a derivative of toluene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrafluorotoluene typically involves the fluorination of toluene derivatives. One common method is the direct fluorination of toluene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or cobalt fluoride to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where toluene is reacted with a fluorinating agent in a reactor. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The crude product is then purified using distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,6-Tetrafluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can also undergo reduction reactions where the fluorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

Substitution: Fluorinated aromatic compounds with different substituents.

Oxidation: Fluorinated benzoic acids or benzaldehydes.

Reduction: Partially or fully hydrogenated fluorotoluenes.

Applications De Recherche Scientifique

Organic Synthesis

TF-Toluene serves as an important solvent and reagent in organic synthesis due to its low toxicity and favorable solvent properties.

- Solvent for Reactions : It is utilized as a solvent in various chemical reactions, particularly those requiring a non-polar medium. Its dielectric constant is suitable for reactions involving Lewis acids.

- Intermediate in Synthesis : TF-Toluene is used to synthesize other fluorinated compounds. For instance, it can be transformed into various derivatives through electrophilic aromatic substitution reactions.

Pharmaceutical Applications

In the pharmaceutical industry, TF-Toluene plays a crucial role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

- Synthesis of Anticancer Agents : Research has shown that TF-Toluene derivatives can be precursors for compounds with anticancer properties. For example, modifications to the TF-Toluene structure have led to the development of novel anti-cancer drugs.

- Fluorinated Compounds : The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability and bioactivity.

Environmental Studies

TF-Toluene's environmental impact has been studied due to its potential as a contaminant.

- Toxicological Studies : Investigations into the toxicological effects of TF-Toluene have been conducted to assess its environmental safety. Studies indicate that while it exhibits some phytotoxicity, it does not show significant mutagenic effects in standard assays .

- Phytotoxicity : Research has demonstrated that TF-Toluene can inhibit root growth in certain plant species, indicating its potential role as an environmental contaminant affecting agricultural productivity .

Case Study 1: Synthesis of Fluorinated Herbicides

A study focused on the use of TF-Toluene as an intermediate in the synthesis of fluorinated herbicides demonstrated its effectiveness in producing compounds with enhanced herbicidal activity. The synthesis involved nitration followed by reduction processes that utilized TF-Toluene derivatives.

| Step | Reaction Type | Product |

|---|---|---|

| 1 | Nitration | Nitrotoluene |

| 2 | Reduction | Aminotoluene |

| 3 | Urea Formation | Fluorinated Herbicide |

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted on TF-Toluene to evaluate its safety profile for industrial use. The study involved administering varying doses to laboratory animals and observing physiological responses over time. Key findings included:

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetrafluorotoluene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, affecting their activity and function. The presence of fluorine atoms can influence the binding affinity and specificity of the compound to its targets.

Pathways Involved: In chemical reactions, the fluorine atoms in this compound can participate in electron-withdrawing effects, stabilizing reaction intermediates and influencing the overall reaction pathway. This makes the compound a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.

Comparaison Avec Des Composés Similaires

2,3,4,6-Tetrafluorotoluene can be compared with other fluorinated toluenes, such as:

2,3,5,6-Tetrafluorotoluene: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.

2,4,6-Trifluorotoluene: Contains three fluorine atoms, resulting in different chemical properties and uses.

2,3-Difluorotoluene: With only two fluorine atoms, it exhibits distinct reactivity patterns compared to tetrafluorinated derivatives.

Uniqueness: The unique arrangement of fluorine atoms in this compound provides specific electronic and steric effects that influence its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

2,3,4,6-Tetrafluorotoluene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple fluorine substituents enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity studies, and potential therapeutic applications.

This compound is characterized by its four fluorine atoms attached to the toluene ring. This configuration contributes to its unique chemical behavior, particularly in terms of reactivity and biological interactions.

Pharmacological Effects

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to form stronger interactions with biological targets. The electron-withdrawing nature of fluorine atoms increases the acidity of adjacent hydrogen atoms and alters the electronic properties of the molecule, potentially enhancing its affinity for various receptors and enzymes.

- Inhibition of Enzymes : Studies have shown that fluorinated derivatives can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, compounds similar to this compound demonstrated moderate inhibitory effects against COX-2 and LOX-15 enzymes .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of tetrafluorotoluene derivatives against various cancer cell lines. Notably, some derivatives exhibited significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth .

Toxicity Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Various studies have been conducted to assess its acute and chronic toxicity.

- Acute Toxicity : In laboratory settings involving rodents, acute exposure to high concentrations resulted in observable adverse effects such as respiratory distress and behavioral changes .

- Chronic Toxicity : Long-term exposure studies revealed potential carcinogenic effects. For example, inhalation studies indicated increased incidences of tumors in specific organs such as the liver and lungs in exposed rats and mice .

Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of tetrafluorotoluene derivatives:

- Objective : To evaluate the inhibitory effects on COX-2 and LOX enzymes.

- Results : Compounds displayed IC50 values ranging from 10 μM to 30 μM against COX-2 and LOX enzymes. The presence of fluorine atoms was correlated with increased inhibitory potency compared to non-fluorinated analogs .

Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic properties against breast cancer cell lines:

- Objective : To determine the cytotoxic effects of tetrafluorotoluene derivatives.

- Results : Significant cytotoxicity was observed with IC50 values as low as 22 µg/mL for certain derivatives. This suggests that tetrafluorotoluene has potential as a chemotherapeutic agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H4F4 |

| Molecular Weight | 178.1 g/mol |

| IC50 (COX-2 Inhibition) | 10 - 30 µM |

| IC50 (Cytotoxicity) | 22 µg/mL |

Propriétés

IUPAC Name |

1,2,3,5-tetrafluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMNQJQGZZQXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590729 | |

| Record name | 1,2,3,5-Tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80427-49-2 | |

| Record name | 1,2,3,5-Tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.